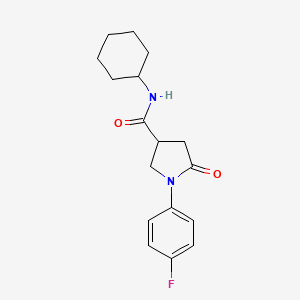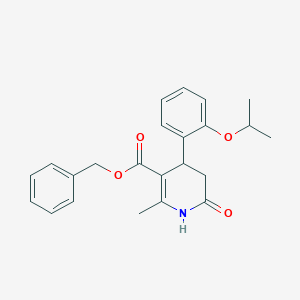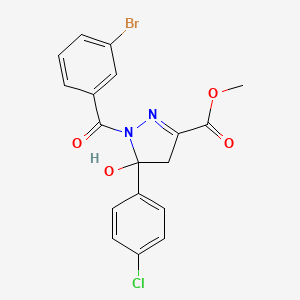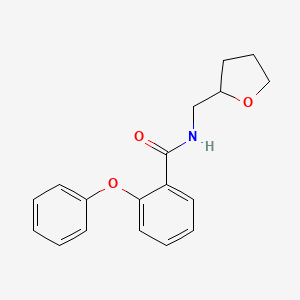![molecular formula C17H14F3NO B5084915 2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B5084915.png)
2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptor CB1 and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide exerts its effects by binding to the CB1 receptor in the brain and other tissues. This receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain perception, appetite, and mood.
Biochemical and physiological effects:
2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, appetite, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide has several advantages for use in laboratory experiments. It is a potent and selective agonist of the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. However, its potent effects on the CB1 receptor also mean that it can have significant side effects, which must be taken into account when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide. One area of interest is its potential use in the treatment of pain and inflammation. Another potential application is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, research on the potential side effects of 2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide could help to inform the development of safer and more effective cannabinoid-based therapeutics.
Synthesemethoden
The synthesis of 2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide involves the reaction of 2-phenylcyclopropanecarboxylic acid with 3-(trifluoromethyl)aniline in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with ammonia to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various fields such as pain management, neuroprotection, and cancer treatment. It has been shown to have potent analgesic effects in animal models of pain and has also been found to protect neurons from oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO/c18-17(19,20)12-7-4-8-13(9-12)21-16(22)15-10-14(15)11-5-2-1-3-6-11/h1-9,14-15H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLLVDGHRAJQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B5084836.png)

![N-[2-(2-chlorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5084844.png)

![2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5084849.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B5084886.png)
![2-(allylthio)-3-benzyl-5-cyclohexyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5084887.png)

![2-{(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)[4-(pentyloxy)phenyl]methyl}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5084898.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5084903.png)
![N-(3,4-dimethylphenyl)-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B5084917.png)

